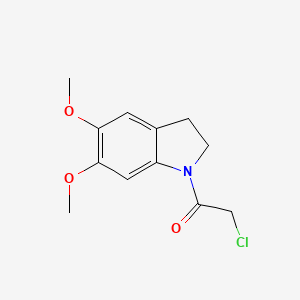

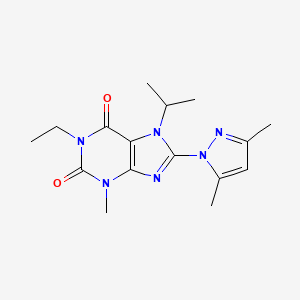

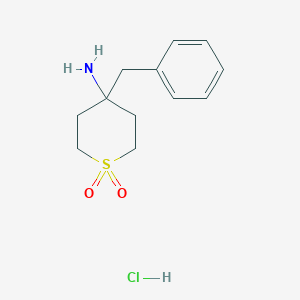

N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-N-(1-cyclopropylethyl)amine” is a chemical compound with the CAS Number: 133612-01-8 . It has a molecular weight of 175.27 and is typically stored at room temperature . It is usually in liquid form .

Molecular Structure Analysis

The molecular formula of “N-benzyl-N-(1-cyclopropylethyl)amine” is C12H17N . It contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom .Physical And Chemical Properties Analysis

“N-benzyl-N-(1-cyclopropylethyl)amine” has a molecular weight of 175.27 . It is typically stored at room temperature and is usually in liquid form .Aplicaciones Científicas De Investigación

Structural and Vibrational Characterization N-benzyl-N-(1-cyclopropylethyl)-N'-phenylthiourea and its derivatives have been extensively studied for their structural, vibrational, and electronic properties. A study by Lestard et al. (2015) on a closely related thiourea derivative, 1-benzyl-3-furoyl-1-phenylthiourea, highlights the compound's unique U-shape conformation, intramolecular hydrogen bonding, and non-linear optical (NLO) behavior. These properties are essential for understanding the compound's potential applications in material science and molecular electronics (Lestard et al., 2015).

Anion Binding and Hydrogen Bonding Thiourea derivatives, including this compound, have been investigated for their ability to form hydrogen bonds and bind anions. Liu and Jiang (2008) demonstrated that N-benzamido-N'-benzoylthioureas could bind strongly to anions despite the presence of intramolecular hydrogen bonds, suggesting potential uses as anion receptors or organocatalysts (Liu & Jiang, 2008).

Catalysis and Asymmetric Synthesis The synthesis and characterization of chiral ligands and their applications in asymmetric synthesis have been a significant area of research. Sheeba et al. (2014) investigated chiral Ru(II) complexes with acylthiourea ligands for the efficient asymmetric transfer hydrogenation of ketones. This study indicates the potential of this compound derivatives in catalysis and asymmetric synthesis (Sheeba et al., 2014).

Antimicrobial and Antipathogenic Properties The antimicrobial and antipathogenic activities of thiourea derivatives are crucial for developing new therapeutic agents. Limban et al. (2011) synthesized and tested acylthioureas for their interaction with bacterial cells, demonstrating significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the therapeutic potential of this compound derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Thermal Stabilization and Material Science In material science, this compound derivatives have been explored as thermal stabilizers. Sabaa et al. (2003) investigated N-Benzoyl-N'-p-substituted phenylthiourea derivatives as thermal stabilizers for rigid PVC, revealing their potential to improve the material's stability under thermal stress (Sabaa et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-1-(1-cyclopropylethyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-15(17-12-13-17)21(14-16-8-4-2-5-9-16)19(22)20-18-10-6-3-7-11-18/h2-11,15,17H,12-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGSSUAQFXIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

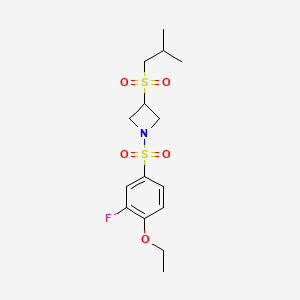

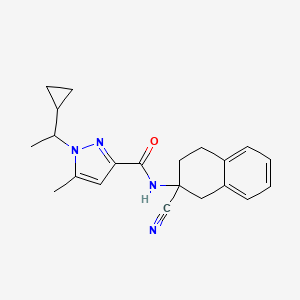

![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)

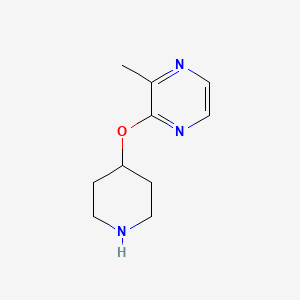

![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)

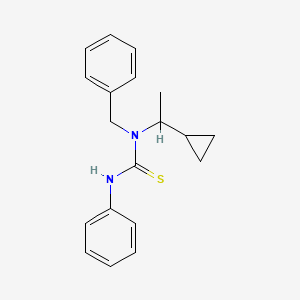

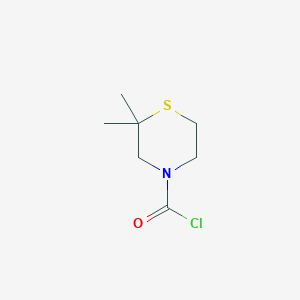

![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2724005.png)

![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)